molecular formula C13H12BrN3O5 B5215273 5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5215273
M. Wt: 370.16 g/mol
InChI Key: LBYRTWPQECKAJJ-UHFFFAOYSA-N
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Description

5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine core with a furan ring and a morpholine substituent

Preparation Methods

The synthesis of 5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This step involves the bromination of a furan derivative to introduce the bromo substituent.

    Introduction of the morpholine group: The morpholine group is introduced through a nucleophilic substitution reaction.

    Formation of the pyrimidine core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Final coupling: The furan and pyrimidine moieties are coupled together using a suitable reagent to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo substituent allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers use this compound to study its interactions with biomolecules and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include kinases, proteases, and ion channels. The morpholine and furan moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione include:

    5-{[4-chloro-5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: This compound has a chloro substituent instead of a bromo group, which can affect its reactivity and biological activity.

    5-{[4-bromo-5-(piperidin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: The piperidine group replaces the morpholine, potentially altering the compound’s pharmacokinetic properties.

    5-{[4-bromo-5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-dione: This compound lacks one of the keto groups, which can influence its chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O5/c14-9-6-7(22-12(9)17-1-3-21-4-2-17)5-8-10(18)15-13(20)16-11(8)19/h5-6H,1-4H2,(H2,15,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYRTWPQECKAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=O)NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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